Sanglifehrin A
Description
Structure
2D Structure
Properties
CAS No. |
187148-13-6 |
|---|---|
Molecular Formula |
C60H91N5O13 |
Molecular Weight |
1090.4 g/mol |
IUPAC Name |
(3S,6S,9R,10R,11S,12S,13E,15E,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone |
InChI |
InChI=1S/C60H91N5O13/c1-11-43-30-37(6)60(63-55(43)72)41(10)53(70)40(9)51(78-60)33-49(69)35(4)20-14-12-15-21-36(5)50-26-17-13-16-25-48(68)39(8)54(71)45(28-27-38(7)66)56(73)62-52(34(2)3)57(74)61-47(32-42-22-18-23-44(67)31-42)58(75)65-29-19-24-46(64-65)59(76)77-50/h12-13,15-18,21-23,25,31,34-35,37,39-41,43,45-54,64,67-71H,11,14,19-20,24,26-30,32-33H2,1-10H3,(H,61,74)(H,62,73)(H,63,72)/b15-12+,17-13+,25-16+,36-21+/t35-,37-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60+/m0/s1 |
InChI Key |
ONJZYZYZIKTIEG-CFBQITSMSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |
Canonical SMILES |
CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Analysis of Sanglifehrin a
Identification and Characterization of the Biosynthetic Gene Cluster
The genetic blueprint for Sanglifehrin A biosynthesis resides within a large biosynthetic gene cluster (BGC) identified in the producing actinomycete strains, Streptomyces sp. A92-308110 and Streptomyces flaveolus DSM 9954. acs.orgnih.govrsc.orgnih.gov Analysis of a 92,776 base-pair contiguous DNA region from S. flaveolus revealed the complete 'sfa' gene cluster responsible for SFA production. rsc.org
The cluster is organized into a series of genes encoding the core enzymatic machinery and various auxiliary proteins. Key components include large, multifunctional proteins characteristic of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems. rsc.orgsecondarymetabolites.org The identified BGC, cataloged as BGC0001042 in the MIBiG database, contains 44 genes predicted to be involved in the biosynthesis, regulation, and transport of this compound. secondarymetabolites.orgu-tokyo.ac.jp
Table 1: Key Features of the this compound Biosynthetic Gene Cluster
| Feature | Description | Reference(s) |
|---|---|---|
| Producing Organism | Streptomyces flaveolus DSM 9954, Streptomyces sp. A92-308110 | nih.govrsc.orgnih.gov |
| BGC Size | 92,776 bp | rsc.org |
| MIBiG Accession | BGC0001042 | secondarymetabolites.org |
| Number of Genes | 44 | secondarymetabolites.orgu-tokyo.ac.jp |
| Core Synthesis Type | Hybrid Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase (NRPS) | rsc.orgnih.gov |
Elucidation of the Hybrid Polyketide Synthase (PKS)-Non-Ribosomal Peptide Synthetase (NRPS) Pathway
The biosynthesis of this compound is a classic example of a hybrid PKS-NRPS pathway, where two distinct enzymatic systems collaborate to build the final molecule. rsc.orgnih.govnih.gov This assembly line process involves the sequential addition of building blocks, known as extender units, to a growing molecular chain tethered to the enzyme complex. wikipedia.orgnih.gov
The PKS modules are responsible for synthesizing the 22-membered macrolide ring, a process involving the repeated condensation of small carboxylic acid units. acs.orgrsc.org Concurrently, the NRPS modules incorporate amino acid residues, including the unusual m-tyrosine, into the structure. rsc.orgnih.gov The entire process is a highly orchestrated sequence of events, with each module performing a specific chemical transformation before passing the intermediate to the next module in the assembly line. nih.govbiorxiv.org This hybrid system allows for the creation of a structurally diverse molecule that combines features of both polyketides and peptides. mdpi.com
Analysis of Unique Enzymatic Components and Building Block Formation
The this compound biosynthetic pathway is distinguished by several unique enzymes that are responsible for generating the non-standard building blocks required for its assembly. rsc.orgnih.gov
The initiation of the SFA backbone synthesis requires a specific starter unit, (2S)-2-ethylmalonamyl-CoA. rsc.orgnih.gov The formation of this unusual starter is a multi-step process. It begins with the ethylmalonyl-CoA pathway, which generates ethylmalonyl-CoA. researchgate.netnih.govbritannica.com A key enzyme in this process is a crotonyl-CoA reductase/carboxylase (CCR). rsc.org This enzyme is proposed to be involved in the generation of the ethylmalonyl-CoA precursor. rsc.org Subsequently, two dedicated enzymes, the amide synthetase SfaP and the β-ketoacyl-ACP synthase III-like protein SfaN, are involved in the amidation and loading of this starter unit onto the main PKS-NRPS assembly line. nih.gov
While most modular PKS systems are non-iterative, meaning each module is used only once per molecule synthesized, the SFA pathway employs an iterative Type I PKS. nih.govnih.govrsc.org This iterative PKS is responsible for the formation of an atypical extender unit, believed to be (2S)-2-(2-oxo-butyl)malonyl-CoA. rsc.org Iterative PKSs utilize a single module multiple times to perform several rounds of chain extension, adding a layer of complexity and efficiency to the biosynthetic process. nih.govrsc.org This iterative mechanism is a notable feature that contributes to the unique structure of the SFA polyketide chain. rsc.org
The NRPS portion of the SFA assembly line incorporates the non-proteinogenic amino acid m-tyrosine. rsc.orgnih.gov The biosynthesis of this specific building block is catalyzed by a dedicated Phenylalanine Hydroxylase, the product of the sfaA gene. nih.govresearchgate.net This enzyme performs a highly regiospecific hydroxylation of L-phenylalanine at the meta- (C-3) position of the phenyl ring, a departure from the more common para- (C-4) hydroxylation. nih.govnih.govwikipedia.org Inactivation of the sfaA gene was shown to abolish SFA production, which could be restored by feeding the culture with m-tyrosine, confirming the enzyme's crucial role. nih.gov
Table 2: Unique Enzymatic Components and their Functions in this compound Biosynthesis
| Enzyme/Component | Function | Building Block Formed/Modified | Reference(s) |
|---|---|---|---|
| Crotonyl-CoA Reductase/Carboxylase (CCR) | Generation of the PKS starter unit precursor. | (2R)-2-ethylmalonamyl-CoA (putative) | rsc.org |
| Amide Synthetase (SfaP) & Transacylase (SfaN) | Amidation and loading of the starter unit. | (2S)-2-ethylmalonamyl | nih.gov |
| Iterative Type I PKS | Formation of an atypical PKS extender unit. | (2S)-2-(2-oxo-butyl)malonyl-CoA (putative) | rsc.org |
| Phenylalanine Hydroxylase (SfaA) | Hydroxylation of L-phenylalanine for the NRPS module. | (2S)-m-tyrosine | rsc.orgnih.gov |
Mechanistic Insights into Spirolactam Formation
A defining structural feature of this compound is its unique [5.5] spirolactam moiety. rsc.orgnih.govnih.gov This complex, highly substituted bicyclic system is connected to the macrolide ring via a nine-carbon chain. acs.org The formation of this spirolactam is a critical step in the late stages of biosynthesis. Research suggests that the spirolactam ring system is formed through a spontaneous and stereoselective ketalization reaction. rsc.org This intramolecular cyclization event is likely triggered following the assembly of the linear precursor chain, leading to the thermodynamically stable spirocyclic structure. rsc.orgresearchgate.netnih.gov
The biosynthesis of this compound is a complex process orchestrated by a sophisticated enzymatic assembly line in the bacterium Streptomyces flaveolus. nih.gov Research into its genetic underpinnings has revealed a fascinating interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems, which are responsible for constructing the molecule's unique architecture.
Genetic Blueprint of this compound
The complete biosynthetic gene cluster (BGC) for this compound has been cloned and sequenced, spanning a contiguous DNA region of 92,776 base pairs. nih.gov Analysis of this region has unveiled a hybrid PKS/NRPS pathway, which is not uncommon for natural products of this structural class. This hybrid system is responsible for the assembly of the two main moieties of this compound: a 22-membered macrolide and a distinctive [5.5] spirolactam. nih.gov
The biosynthetic machinery involves a modular type I PKS and a single module of an NRPS. nih.gov This modular organization is crucial as each module is responsible for the incorporation and modification of a specific building block in a sequential, assembly-line fashion.
Formation of Precursor Units
A remarkable feature of the this compound biosynthesis is the enzymatic machinery dedicated to the formation of unusual precursor units, which are not commonly found in primary metabolism. The key precursors and the enzymes responsible for their synthesis are:
(2R)-2-ethylmalonamyl-CoA: This unusual PKS starter unit is generated by the action of a crotonyl-CoA reductase/carboxylase (CCR). nih.gov
(2S)-2-(2-oxo-butyl)malonyl-CoA: An iterative type I PKS is responsible for the synthesis of this atypical extender unit. nih.gov
(2S)-m-tyrosine: The NRPS extender unit is formed from the common amino acid phenylalanine through the action of a phenylalanine hydroxylase. nih.gov
The assembly process culminates in a spontaneous and stereoselective ketalization reaction, which is thought to be the key step in the formation of the spirolactam moiety. nih.gov
Key Genes in the this compound Biosynthetic Cluster
The table below outlines some of the key genes identified within the this compound BGC and their putative functions as determined by sequence analysis and characterization studies. nih.gov
| Gene | Proposed Function |
| PKS genes | Responsible for the synthesis of the polyketide backbone of the macrolide ring. |
| NRPS gene | Incorporates the (2S)-m-tyrosine unit. |
| CCR gene | Catalyzes the formation of the (2R)-2-ethylmalonamyl-CoA starter unit. |
| Iterative Type I PKS gene | Synthesizes the (2S)-2-(2-oxo-butyl)malonyl-CoA extender unit. |
| Phenylalanine hydroxylase gene | Hydroxylates phenylalanine to produce (2S)-m-tyrosine. |
Strategies for Combinatorial Biosynthesis and Structural Diversification
The elucidation of the this compound biosynthetic gene cluster has laid the groundwork for the application of combinatorial biosynthesis techniques to generate novel analogs. nih.gov While the chemical synthesis of this compound derivatives is challenging due to the molecule's complexity, genetic engineering of the biosynthetic pathway offers a powerful alternative for structural diversification.
Precursor-Directed Biosynthesis
One of the most direct strategies for generating analogs is precursor-directed biosynthesis. This technique involves feeding the fermentation culture of Streptomyces flaveolus with synthetic analogs of the natural precursors. The biosynthetic machinery of the organism may then incorporate these synthetic precursors into the final this compound structure, leading to the production of novel derivatives. For example, introducing analogs of phenylalanine could potentially lead to Sanglifehrins with modified aromatic side chains.
Genetic Engineering of PKS and NRPS Modules
The modular nature of the PKS and NRPS enzymes provides numerous opportunities for genetic manipulation. Key strategies include:
Acyltransferase (AT) Domain Swapping: The AT domains of the PKS modules are responsible for selecting the extender units. By replacing the native AT domains with those from other PKS pathways that recognize different substrates, it is possible to incorporate alternative building blocks into the polyketide backbone.
Ketoreductase (KR) Domain Inactivation/Modification: The KR domains control the reduction of the β-keto groups during polyketide chain elongation. Inactivating or modifying these domains can alter the hydroxylation pattern of the resulting macrolide.
NRPS Adenylation (A) Domain Engineering: The A domain of the NRPS module determines the amino acid that is incorporated. Engineering the specificity of this domain to recognize amino acids other than phenylalanine could lead to a wide range of new Sanglifehrin peptides.
Tailoring Enzyme Manipulation
The final steps in the biosynthesis of many natural products involve modifications by "tailoring" enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases. While the full set of tailoring enzymes for this compound is still under investigation, identifying and manipulating these enzymes could provide another avenue for structural diversification. For instance, overexpressing or inactivating a hydroxylase could lead to analogs with different hydroxylation patterns, which could in turn affect their biological activity.
The application of these combinatorial biosynthesis strategies holds significant promise for expanding the structural diversity of the Sanglifehrin family of molecules, potentially leading to the discovery of new compounds with improved therapeutic properties.
Molecular Mechanisms of Action of Sanglifehrin a
Interaction with Cyclophilins
Sanglifehrin A is a macrolide produced by actinomycetes that demonstrates a strong and specific interaction with cyclophilins, a class of proteins that exhibit peptidyl-prolyl cis-trans isomerase (PPIase) activity. researchgate.netnih.gov This interaction is fundamental to its immunosuppressive properties.
High Affinity Binding to Cyclophilin A (Cyp-A)
This compound binds to Cyclophilin A (Cyp-A) with a remarkably high affinity. researchgate.net In competitive binding assays, SFA has been shown to have a significantly stronger affinity for Cyp-A than the well-characterized immunosuppressant Cyclosporin (B1163) A (CsA). nih.gov Specifically, the IC50 value for SFA binding to Cyp-A has been reported to be 6.9 ± 0.9 nM. nih.gov This high-affinity interaction underscores the potent ability of SFA to engage its primary intracellular target.
Inhibition of Peptidyl-Prolyl Isomerase (PPIase) Activity of Multiple Cyclophilins (CyP-A, CyP-B, CyP-D)
A key consequence of this compound's binding to cyclophilins is the inhibition of their enzymatic PPIase activity. This inhibitory action is not limited to Cyclophilin A. Research has demonstrated that SFA is a pan-cyclophilin inhibitor, forming complexes with various cyclophilin isoforms, including Cyclophilin B (Cyp-B) and Cyclophilin D (Cyp-D). biorxiv.orgnih.gov
Studies have shown that sanglifehrins A through D are more potent inhibitors of the isomerase activity of CypA, CypB, and CypD when compared to Cyclosporin A. capes.gov.br Specifically for this compound, the inhibition of CypA's PPIase activity has been quantified with an IC50 value of 12.8 nM. nih.gov Furthermore, SFA has been shown to inhibit the PPIase activity of recombinant Cyp-D with a high potency, exhibiting a Ki of 2.2 ± 0.7 nM. nih.govstaffs.ac.uk This broad inhibition of cyclophilin isomerase activity is a critical aspect of SFA's molecular mechanism.
Distinct Binding Site from Cyclosporin A (CsA)
While both this compound and Cyclosporin A bind to Cyclophilin A, they do so in a distinct manner. X-ray crystallography studies have revealed that although SFA binds to the same deep hydrophobic pocket on CypA as CsA, the orientation and specific interactions of the SFA molecule differ significantly from those of CsA. nih.gov The macrocyclic portion of SFA is primarily responsible for this interaction. nih.gov This unique binding mode is crucial as it dictates the subsequent biological effects of the SFA-CypA complex, leading to a different immunosuppressive outcome compared to the CsA-CypA complex.
Novel Immunosuppressive Modalities
The immunosuppressive effects of this compound are distinguished by a novel mechanism of action that sets it apart from calcineurin inhibitors like Cyclosporin A and FK506, as well as from mTOR inhibitors like rapamycin (B549165).
Independence from Calcineurin Inhibition
A pivotal feature of this compound's mechanism is its independence from the calcineurin signaling pathway. researchgate.netnih.gov Unlike the Cyclosporin A-CypA complex, which binds to and inhibits the phosphatase activity of calcineurin, the this compound-CypA complex does not affect calcineurin. nih.gov This fundamental difference means that SFA does not suppress the initial stages of T-cell activation that are dependent on calcineurin-mediated dephosphorylation of the nuclear factor of activated T-cells (NFAT).
Differential Effects on Interleukin-2 (B1167480) (IL-2) Signaling
This compound exerts its immunosuppressive effects at a later stage of T-cell activation, primarily by modulating Interleukin-2 (IL-2) signaling. researchgate.net In contrast to CsA, SFA does not inhibit the transcription or secretion of IL-2. researchgate.net Instead, it blocks the proliferative response of T-cells to IL-2. nih.govstaffs.ac.uk
This inhibition of IL-2-dependent T-cell proliferation occurs by arresting the cell cycle at the G1 phase. nih.govstaffs.ac.uk SFA has been shown to inhibit the hyperphosphorylation of the retinoblastoma protein (Rb) and the activity of the cyclin E-cyclin-dependent kinase 2 (Cdk2) complex, which are critical for the G1 to S phase transition. nih.govstaffs.ac.uk While this action is reminiscent of rapamycin, SFA's mechanism is distinct, as it does not affect the phosphorylation or enzymatic activity of the p70 S6 kinase (p70s6k), a downstream effector of the mTOR pathway that is inhibited by rapamycin. nih.govstaffs.ac.uk The IC50 for the inhibition of IL-2-dependent T-cell proliferation by SFA has been measured at 200 nM. nih.govstaffs.ac.uk
Data Tables
Table 1: Binding Affinity and PPIase Inhibition of this compound
| Compound | Target | Assay | IC50 / Ki |
| This compound | Cyclophilin A | Binding Affinity | 6.9 ± 0.9 nM (IC50) nih.gov |
| This compound | Cyclophilin A | PPIase Inhibition | 12.8 nM (IC50) nih.gov |
| This compound | Cyclophilin D | PPIase Inhibition | 2.2 ± 0.7 nM (Ki) nih.govstaffs.ac.uk |
Table 2: Effect of this compound on T-Cell Proliferation
| Compound | Stimulus | Effect | IC50 |
| This compound | Interleukin-2 (IL-2) | Inhibition of T-Cell Proliferation | 200 nM nih.govstaffs.ac.uk |
Compound Names
| Abbreviation | Full Name |
| SFA | This compound |
| CsA | Cyclosporin A |
| Cyp-A | Cyclophilin A |
| Cyp-B | Cyclophilin B |
| Cyp-D | Cyclophilin D |
| IL-2 | Interleukin-2 |
| FK506 | Tacrolimus (B1663567) |
| NFAT | Nuclear Factor of Activated T-cells |
| Rb | Retinoblastoma protein |
| Cdk2 | Cyclin-dependent kinase 2 |
| p70s6k | p70 S6 kinase |
| mTOR | mammalian Target of Rapamycin |
Inhibition of IL-2-Dependent T Cell Proliferation at G1 Phase
A critical aspect of the T cell-mediated immune response is the proliferation driven by interleukin-2 (IL-2). oup.com Following initial activation, T cells produce IL-2 and express high-affinity IL-2 receptors, leading to clonal expansion. oup.com this compound has been shown to potently inhibit this phase of T cell activation. nih.gov
Research demonstrates that SFA blocks T cell proliferation induced by IL-2, with a reported half-maximal inhibitory concentration (IC₅₀) of 200 nM. nih.govnih.gov This inhibition is not due to an impairment of IL-2 production, a mechanism characteristic of CsA, but rather a direct interference with the cellular response to IL-2 signaling. oup.comnih.gov
Cell cycle analysis reveals that SFA arrests IL-2-dependent T cells in the G1 phase. oup.comnih.gov In synchronized T cell cultures, stimulation with IL-2 typically causes cells to progress from the G1 phase into the S phase (DNA synthesis). oup.com However, in the presence of SFA, cells are unable to make this transition and accumulate in G1. oup.com This G1 block is a key feature of its immunosuppressive activity, distinguishing its mechanism from calcineurin inhibitors. oup.comnih.gov
Table 1: Effect of this compound on T Cell Proliferation
| Parameter | Observation | Source(s) |
|---|---|---|
| Target Process | IL-2-dependent T cell proliferation | oup.comnih.gov |
| IC₅₀ | 200 nM | nih.govnih.gov |
| Cell Cycle Phase of Arrest | G1 Phase | oup.comnih.gov |
| Comparison to CsA | Does not affect calcium-dependent IL-2 production | nih.gov |
Lack of Effect on p70 S6 Kinase (p70s6k) Activity (Distinction from Rapamycin)
The immunosuppressant rapamycin also blocks T cell proliferation at the G1 phase by inhibiting the mammalian target of rapamycin (mTOR) pathway. nih.gove-century.us A key downstream effector of mTOR is the p70 S6 kinase (p70s6k), which plays a crucial role in protein synthesis and cell growth. researchgate.netmdpi.com Rapamycin treatment leads to the inhibition of p70s6k phosphorylation and its enzymatic activity. nih.gov
Although this compound's effect on the cell cycle mirrors that of rapamycin, its molecular mechanism is fundamentally different. oup.comnih.gov Studies have explicitly shown that SFA does not affect the phosphorylation or the enzymatic activity of p70s6k. nih.gov This finding clearly distinguishes the mode of action of SFA from that of rapamycin, indicating that SFA operates through a novel pathway to induce G1 arrest, independent of the mTOR/p70s6k axis. oup.comnih.gov
Modulation of Retinoblastoma (Rb) Hyperphosphorylation and Cyclin E-Cyclin-Dependent Kinase 2 (Cdk2) Activity
Progression from the G1 to the S phase of the cell cycle is tightly regulated by the activity of cyclin-dependent kinases (CDKs). biorxiv.org A critical event in this transition is the hyperphosphorylation of the retinoblastoma protein (Rb) by G1 cyclin-CDK complexes, particularly Cyclin E-Cdk2. nih.govnih.gov This phosphorylation event causes Rb to release the E2F transcription factor, allowing for the expression of genes necessary for DNA replication. biorxiv.org
This compound exerts its G1-arresting effect by intervening in this crucial regulatory step. oup.comnih.gov Research has demonstrated that SFA inhibits the hyperphosphorylation of Rb that normally occurs upon IL-2 stimulation. nih.gov This inhibition is directly linked to a reduction in the enzymatic activity of the Cyclin E-Cdk2 complex. oup.comnih.gov By preventing the inactivation of Rb, SFA effectively maintains the block on E2F-mediated transcription, thus halting the cell cycle before the S phase. nih.govbiorxiv.org
Table 2: this compound's Impact on G1/S Transition Molecules
| Molecule/Complex | Effect of this compound | Consequence | Source(s) |
|---|---|---|---|
| Retinoblastoma (Rb) protein | Inhibits hyperphosphorylation | Rb remains active, suppressing E2F | nih.gov |
| Cyclin E-Cdk2 | Inhibits kinase activity | Prevents Rb hyperphosphorylation | oup.comnih.gov |
Influence on B Cell Proliferation and Antibody Synthesis
The immunosuppressive activity of this compound extends to B lymphocytes. SFA has been shown to inhibit the proliferation of mitogen-activated B cells. nih.gov However, its effect on B cell function diverges significantly from that of rapamycin. nih.gov While rapamycin inhibits antibody synthesis induced by CD154 (CD40L) and IL-4, this compound has no such effect. nih.gov This indicates that SFA's mechanism, while impacting B cell proliferation, does not interfere with the specific signaling pathways that lead to antibody production, further highlighting its unique mode of action compared to other immunophilin-binding drugs. nih.gov
Interaction with Inosine-5′-Monophosphate Dehydrogenase 2 (IMPDH2)
Further investigation into the molecular targets of this compound has revealed a novel interaction with inosine-5′-monophosphate dehydrogenase 2 (IMPDH2). researchgate.netnih.gov IMPDH2 is a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides and is known to be important for the proliferation of lymphocytes. nih.gov
Formation of Ternary Complex with PPIA and IMPDH2
This compound does not interact with IMPDH2 directly. Instead, it facilitates the formation of a stable ternary complex involving SFA, its primary binding protein cyclophilin A (PPIA), and IMPDH2. researchgate.netnih.govresearchgate.net This interaction is highly specific; the SFA-PPIA binary complex binds to IMPDH2 but not its isoform, IMPDH1. researchgate.netnih.gov This isoform selectivity is a notable feature of SFA's mechanism. nih.gov Both the macrocyclic core and the unique spirolactam structure of SFA are involved in mediating this complex formation. researchgate.netnih.gov Specifically, while both SFA and its relative, Sanglifehrin B, can induce the homodimerization of PPIA, only SFA promotes the subsequent complexation with IMPDH2. nih.gov
Modulation of Cell Growth Independent of IMPDH2 Enzymatic Inhibition
Despite forming a complex with IMPDH2, a rate-limiting enzyme in nucleotide synthesis, the SFA-PPIA complex does not inhibit its enzymatic (dehydrogenase) activity. researchgate.netresearchgate.netnih.gov This is a crucial distinction from other immunosuppressants like mycophenolic acid, which directly target and inhibit IMPDH activity. researchgate.net
Instead of enzymatic inhibition, the formation of the PPIA-SFA-IMPDH2 ternary complex appears to modulate cell growth through a different mechanism. researchgate.netnih.gov The interaction occurs at the cystathionine-β-synthase (CBS) domains of IMPDH2, which are regulatory domains, rather than the catalytic site. researchgate.netnih.gov This suggests that the engagement of the PPIA-SFA complex with the CBS domains of IMPDH2 plays a role in regulating cellular proliferation that is independent of the enzyme's canonical function in purine (B94841) biosynthesis. researchgate.netnih.gov This interaction reveals a more complex regulatory role for IMPDH2 in T cell activation and proliferation than was previously understood. researchgate.netnih.gov
Targeting of Cyclophilin B (CyP-B) in Fibrosis
Recent research has illuminated a significant anti-fibrotic mechanism of this compound (SfA), which involves its interaction with the collagen chaperone Cyclophilin B (CyP-B). This interaction disrupts the pathological deposition of collagen that characterizes fibrotic diseases. nih.gov Fibrosis is a condition driven by the excessive accumulation of a collagen-rich extracellular matrix by activated myofibroblasts following tissue injury. jci.orgjci.org
Through advanced techniques such as photoaffinity labeling and chemical proteomics, Cyclophilin B, an endoplasmic reticulum (ER)-resident peptidyl-prolyl cis-trans isomerase, has been identified as a primary cellular target of this compound. nih.govjci.orgnih.govnih.gov CyP-B is a crucial component of the collagen prolyl 3-hydroxylation complex, which is essential for the proper folding, crosslinking, and formation of stable collagen type I fibers. researchgate.netbiorxiv.orgbiorxiv.org The discovery of this interaction has positioned CyP-B as a key mechanistic target for therapies aimed at mitigating organ fibrosis. nih.govjci.orgnih.govnih.gov
A unique mechanism of action of this compound is its ability to induce the secretion of CyP-B from the endoplasmic reticulum. nih.govbiorxiv.org Upon binding to CyP-B within the ER, this compound causes a decrease in intracellular CyP-B levels and a corresponding increase in its secretion into the extracellular space. biorxiv.org This action effectively depletes the ER of a critical chaperone required for collagen synthesis. nih.govresearchgate.net This induced secretion occurs without triggering ER stress, a common side effect of other compounds that disrupt ER function. jci.orgnih.govnih.gov
The this compound-induced secretion of CyP-B directly leads to the inhibition of collagen type I synthesis and secretion by activated myofibroblasts. nih.govjci.orgresearchgate.net By removing CyP-B from the ER, this compound interferes with the maturation and folding of collagen. biorxiv.org This inhibitory effect has been observed in vitro in TGF-β1-activated human lung fibroblasts and ex vivo in fibrotic lung tissue from patients with idiopathic pulmonary fibrosis (IPF). nih.govjci.orgresearchgate.net Importantly, this compound achieves this without affecting collagen type I mRNA transcription, myofibroblast contractility, migration, or TGF-β1 signaling pathways. nih.govjci.orgnih.gov
Table 1: Effects of this compound on Fibrosis-Related Cellular Processes
| Cellular Process | Effect of this compound | Key Findings | Citations |
|---|---|---|---|
| CyP-B Localization | Induces secretion from the ER | SfA binding leads to the translocation of CyP-B from the ER to the extracellular space. | nih.govnih.govbiorxiv.org |
| Collagen Type I Synthesis | Inhibited | Depletion of ER-resident CyP-B disrupts the collagen folding and maturation process. | nih.govnih.govresearchgate.net |
| Collagen Type I Secretion | Inhibited | Prevents secretion from TGF-β1-activated myofibroblasts. | jci.orgnih.govresearchgate.net |
| ER Stress | No induction | The mechanism does not trigger the unfolded protein response or other ER stress markers. | jci.orgnih.govnih.gov |
| TGF-β1 Signaling | Not affected | Does not interfere with the primary fibrogenic signaling pathway. | nih.govjci.orgnih.gov |
| Myofibroblast Contractility | Not affected | Does not alter αSMA protein or mRNA levels, indicating no impact on contractility. | nih.govnih.gov |
Modulation of Mitochondrial Permeability Transition Pore (MPTP)
This compound is also a potent modulator of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the inner mitochondrial membrane. nih.govmdpi.com The sustained opening of this pore is a critical event in some forms of necrotic and apoptotic cell death, often associated with ischemia-reperfusion injury. nih.govnih.gov
This compound inhibits the opening of the MPTP by binding to and inhibiting the peptidyl-prolyl cis-trans isomerase (PPIase) activity of Cyclophilin D (CyP-D), a mitochondrial matrix protein. nih.gov The PPIase activity of CyP-D is thought to facilitate a calcium-induced conformational change in pore components, leading to its opening. nih.gov By inhibiting this activity, this compound desensitizes the pore to opening triggers like calcium overload. nih.govoup.com This inhibitory action offers significant protection against cell death seen in conditions like cardiac reperfusion injury. nih.govnih.gov
While both this compound and the well-known immunosuppressant Cyclosporin A (CsA) inhibit the MPTP by targeting a cyclophilin, their mechanisms exhibit notable differences.
Binding Site: this compound binds to a different site on cyclophilins than Cyclosporin A. nih.gov
Calcineurin Activity: A crucial distinction is that this compound does not inhibit the phosphatase activity of calcineurin, which is the primary mechanism of immunosuppression for the Cyclosporin A-Cyclophilin A complex. nih.govresearchgate.net This suggests this compound may avoid the calcineurin-related side effects of Cyclosporin A. nih.govoup.com
Inhibition Kinetics: The dose-response curve for MPTP inhibition by this compound is sigmoidal, which suggests a cooperative binding mechanism potentially involving a multimeric structure for the MPTP. In contrast, Cyclosporin A displays a hyperbolic curve. nih.gov
Component Interaction: Unlike Cyclosporin A, this compound does not appear to prevent the binding of CyP-D to components of the pore complex, such as the adenine (B156593) nucleotide translocase (ANT). This implies that the binding of CyP-D to the pore complex does not strictly require its PPIase activity, but the opening of the pore does. nih.gov
Inhibition Persistence: The inhibition of the MPTP by this compound is more persistent and less readily reversed by washing than the inhibition caused by Cyclosporin A. nih.gov
Table 2: Comparison of MPTP Inhibition by this compound and Cyclosporin A
| Feature | This compound (SfA) | Cyclosporin A (CsA) | Citations |
|---|---|---|---|
| Primary Target | Cyclophilin D (CyP-D) | Cyclophilin D (CyP-D) | nih.govnih.gov |
| Effect on Calcineurin | No inhibition | Inhibits (when complexed with CyP-A) | nih.govresearchgate.net |
| Inhibition Dose-Response | Sigmoidal (suggests cooperativity) | Hyperbolic | nih.gov |
| Binding Site | Different from CsA | Standard binding site on cyclophilins | nih.gov |
| Inhibition Reversibility | Not readily dissociated; sustained inhibition | Reversible with washing | nih.gov |
| Effect on CyP-D/ANT Binding | Does not prevent binding | Implied to interfere with the functional interaction | nih.gov |
Impact on Dendritic Cell (DC) Function
This compound (SFA), a potent cyclophilin-binding immunosuppressant, exerts significant effects on dendritic cells (DCs), which are crucial antigen-presenting cells that initiate immune responses. nih.govmdpi.com Unlike other immunosuppressive agents that primarily target lymphocytes, SFA's mechanism of action includes the distinct modulation of DC functions, particularly their ability to process antigens, migrate, and communicate with other immune cells. plos.orgnih.gov
A key aspect of this compound's impact on dendritic cells is its ability to inhibit their migration and the production of chemokines, which are signaling proteins that guide cell movement. nih.govfrontiersin.org
Research using human monocyte-derived dendritic cells (moDCs) has demonstrated that SFA significantly suppresses the expression of several key chemokines. plos.orgnih.gov Gene expression analysis and subsequent protein-level confirmation revealed a marked reduction in CCL5, CCL17, CCL19, CXCL9, and CXCL10. plos.orgnih.gov This effect appears to be unique to SFA when compared directly with other immunosuppressants like cyclosporine A (CsA) and dexamethasone. nih.gov Interestingly, this suppression of chemokine expression occurs through a pathway that is independent of cyclophilin A. plos.orgnih.gov
Functionally, this reduction in chemokine production has direct consequences. Supernatants from SFA-treated moDCs showed a reduced ability to attract CD4+ T cells and other moDCs. nih.gov Furthermore, SFA-exposed moDCs exhibited impaired migration towards the chemokine CCL19. plos.orgnih.gov This inhibitory effect on migration is also associated with SFA's ability to suppress the expression of the ectoenzyme CD38, a molecule known to regulate DC migration. plos.orgnih.gov
Table 1: Impact of this compound on Chemokine Expression in Human Monocyte-Derived Dendritic Cells plos.orgnih.gov
| Chemokine | Effect of this compound |
| CCL5 | Suppressed |
| CCL17 | Suppressed |
| CCL19 | Suppressed |
| CXCL9 | Suppressed |
| CXCL10 | Suppressed |
This compound significantly curtails the capacity of dendritic cells to take up antigens from their environment. nih.govnih.gov Studies have shown that SFA profoundly decreases both receptor-mediated endocytosis and macropinocytosis in DCs. nih.gov This is in line with the observation that DCs generated in the presence of SFA show a decreased expression of C-type lectin receptors, which are involved in antigen capture. nih.gov Specifically, the expression of the mannose receptor, C1qRP, DC-ASGPR, and particularly DC-SIGN is reduced. nih.gov This explicit effect on antigen uptake receptors distinguishes SFA from other immunophilin-binding drugs. nih.gov
In addition to hindering antigen capture, SFA potently inhibits the production of critical cytokines by dendritic cells. nih.govnih.gov One of the most significant findings is the abrogation of bioactive Interleukin-12 (IL-12p70) production by human dendritic cells. nih.govnih.gov This inhibition is rapid, occurring within an hour of exposure, and potent, reaching 80-95% suppression. nih.gov The suppression of IL-12 production is independent of the stimulus, as it has been observed with ligands for Toll-like receptor 3 and 4. nih.gov Real-time RT-PCR has revealed that SFA achieves this by suppressing the transcription of the IL-12p40, IL-12p35, and IL-23-specific p19 subunits by 84-94%. nih.gov While SFA strongly inhibits IL-12, it has been noted to have no significant effect on the production of IL-10 and TNF-alpha. nih.gov
Table 2: Effects of this compound on Dendritic Cell Antigen Uptake and Cytokine Secretion
| Function/Molecule | Effect of this compound | Reference |
| Antigen Uptake | ||
| Macropinocytosis | Reduced | nih.govnih.gov |
| Receptor-mediated endocytosis | Reduced | nih.govnih.gov |
| Mannose Receptor Expression | Decreased | nih.gov |
| DC-SIGN Expression | Decreased | nih.gov |
| Cytokine Secretion | ||
| IL-12p70 Production | Abrogated (>90% inhibition) | nih.govnih.gov |
| IL-12p40 Transcription | Suppressed (84-94%) | nih.gov |
| IL-12p35 Transcription | Suppressed (84-94%) | nih.gov |
| IL-23 p19 Transcription | Suppressed (84-94%) | nih.gov |
| IL-10 Production | No significant effect | nih.gov |
| TNF-alpha Production | No significant effect | nih.gov |
Structure Activity Relationship Sar Studies of Sanglifehrin a and Its Analogues
Identification of the Macrocyclic Core as the Primary Cyclophilin-Binding Region
Sanglifehrin A is a complex natural product composed of a 22-membered macrocycle and a unique spirolactam side chain. biorxiv.orgacs.org Early research sought to identify which part of this intricate structure was responsible for its potent binding to cyclophilins, a family of intracellular proteins.
Degradation studies provided the first critical insights. Through selective oxidative cleavage of the exocyclic double bond at C26-C27, SfA was separated into its two main components: the macrocyclic core and the spirolactam-containing fragment. acs.orgnih.gov Subsequent binding assays revealed that the isolated macrocyclic portion retained a high affinity for cyclophilin A (CypA), whereas the spirolactam fragment did not. acs.orgfigshare.com
Specifically, the macrolide degradation product (referred to as macrolide 2 in some studies) exhibited an IC₅₀ value of 29 ± 2.1 nM for CypA, only about four times weaker than the parent SfA (IC₅₀ = 6.9 ± 0.9 nM). acs.orgnih.gov This demonstrated conclusively that the interaction between this compound and cyclophilin A is mediated almost exclusively by the macrocyclic portion of the molecule. acs.orgresearchgate.net Further studies confirmed that the removal of the entire pendant side chain had little effect on the binding affinity to cyclophilins A, B, and C, although it eliminated the immunosuppressive properties of the molecule. researchgate.net
Crystallographic Analysis of Sanglifehrin-Cyclophilin Complexes
The definitive confirmation of the macrocycle's role came from X-ray crystallography. The crystal structure of human cyclophilin A (CypA) in complex with this compound was determined at a high resolution of 1.6 Å. nih.govrcsb.org This analysis, along with the structure of CypA complexed with a close macrolide analogue of SfA (macrolide 16) at 2.1 Å resolution, provided a detailed atomic-level view of the interaction. acs.orgnih.govfigshare.com
The crystallographic data revealed that the 22-membered macrocycle of SfA is deeply embedded in the same hydrophobic binding pocket on CypA that binds the immunosuppressant cyclosporin (B1163) A (CsA). acs.orgnih.govrcsb.org The binding is stabilized by a network of six direct hydrogen bonds between the sanglifehrin macrocycle and the protein. nih.govrcsb.orgnih.gov A key part of this interaction involves the unusual tripeptide unit (Val-m-Tyr-piperazic acid) within the macrocycle. figshare.comnih.gov In contrast, the spirolactam side chain, often termed the "effector domain," does not make any significant contacts with the protein and has a three-dimensional structure very different from that of CsA, suggesting a different mechanism for its immunosuppressive effects. researchgate.netnih.gov
An interesting finding from the crystal structure was the observation that two CypA-SFA complexes form a dimer in the crystal. Light scattering and size exclusion chromatography experiments confirmed that this dimerization also occurs in solution, raising the possibility that this dimer is the molecular species that mediates the biological effect. nih.govrcsb.org
Chemical Modification Strategies for SAR Elucidation
To further probe the structure-activity relationships of this compound, researchers have employed various chemical modification strategies, primarily focusing on the macrocyclic core identified as the key binding element.
As mentioned previously, controlled chemical degradation was a vital initial strategy. The selective oxidative cleavage of the C26=C27 double bond successfully yielded the macrocyclic core and the spirolactam fragment. acs.orgnih.gov Analyzing these fragments separately was instrumental in assigning the cyclophilin-binding function to the macrocycle. This approach allowed researchers to isolate the binding pharmacophore from the "effector" part of the molecule, demonstrating that high-affinity binding could be decoupled from the ultimate immunosuppressive activity. acs.orgresearchgate.net For example, a degradation product of this compound, known as AAE931, was found to be a potent inhibitor of the Hepatitis C Virus (HCV). researchgate.net
Building on the insights from degradation studies, the synthesis of novel analogues has become a cornerstone of SAR exploration. Ring-closing metathesis (RCM) has emerged as a key and powerful strategy for constructing the 22-membered macrocyclic core of sanglifehrin and its analogues. acs.orgnih.govresearchgate.netnih.gov This reaction allows for the efficient creation of the large ring structure, enabling chemists to systematically alter different parts of the macrocycle and study the effects of these changes on cyclophilin binding and biological activity. acs.orgthieme-connect.com Total syntheses of this compound and B have been achieved using RCM to form the macrocycle, which is then coupled to the spirolactam side chain via methods like Stille coupling. nih.govresearchgate.net This synthetic access has been crucial for creating a library of macrocyclic analogues to refine the understanding of SAR. acs.orgnih.govfigshare.com
Correlation between Structural Modifications and Biological Activities
By synthesizing and evaluating various analogues, researchers have established clear correlations between specific structural features and biological outcomes. A central finding is that the macrocyclic core is necessary and sufficient for high-affinity cyclophilin binding, while the spirolactam side chain is critical for certain biological effects, such as immunosuppression and the recruitment of other protein targets. researchgate.net
For instance, the macrocyclic core alone (termed SFM in one study) retains nanomolar binding affinity to CypA but does not facilitate the complexation with inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), an interaction observed with the full this compound molecule. researchgate.net This highlights the spirolactam's role in mediating protein-protein interactions downstream of cyclophilin binding. Similarly, a macrocycle analogue with reduced immunosuppressive effects (SfA-mc) was still able to induce the secretion of cyclophilin B, suggesting that this particular activity is also driven by the macrocycle. biorxiv.org
The naturally occurring analogues of Sanglifehrin, such as Sanglifehrin B (SfB), provide direct insight into the SAR. SfA and SfB are structurally very similar, differing primarily in the spirolactam moiety. nih.govresearchgate.net Both natural products bind strongly to cyclophilin A and can induce its homodimerization. nih.gov However, their downstream effects differ; for example, only this compound was found to promote the formation of a complex between CypA and IMPDH2. nih.gov
Synthetic analogues have further illuminated these differences. In one study, an analogue of Sanglifehrin B featuring a 2-CF₃ modification on the side chain demonstrated higher anti-proliferative activity in Jurkat cells than either of the natural products, this compound or B. nih.gov This indicates that even subtle modifications to the "effector" side chain can significantly modulate biological potency. Conversely, modifications to the macrocyclic region, such as those at the C13-C26 spatial domain, have been shown to consistently reduce potency. researchgate.net
Data Tables
Table 1: Cyclophilin A Binding Affinity of this compound and Its Degradation Product
| Compound | Description | Cyclophilin A Binding (IC₅₀) | Reference |
|---|---|---|---|
| This compound (SfA) | Intact natural product | 6.9 ± 0.9 nM | acs.orgnih.gov |
| Macrolide 2 | Macrocyclic core of SfA (after oxidative cleavage) | 29 ± 2.1 nM | acs.orgnih.gov |
Table 2: Biological Activity of Sanglifehrin Analogues
| Compound | Key Structural Feature | Observed Biological Activity | Reference |
|---|---|---|---|
| This compound (SfA) | Full natural product | Promotes CypA-IMPDH2 complexation | nih.gov |
| Sanglifehrin B (SfB) | Natural analogue | Does not promote CypA-IMPDH2 complexation | nih.gov |
| 2-CF₃ analogue of SfB | Synthetic modification on the spirolactam | Higher anti-proliferative activity than SfA or SfB in Jurkat cells | nih.gov |
| AAE931 | Degradation product of SfA | Potent anti-HCV inhibitor (EC₅₀ of 130 nM) | researchgate.net |
| SFM | Macrocyclic core of SfA | Binds CypA (Kd = 5.7 ± 1.6 nM) but does not engage IMPDH2 | researchgate.net |
Development of Analogues with Tuned Immunosuppressive Properties
The quest to modulate the immunosuppressive profile of this compound (SFA) has led to the development of various analogues, aiming to separate its potent cyclophilin-binding affinity from its immunosuppressive effects. A key strategy in this endeavor has been the modification of the spirolactam moiety, which has been identified as a critical determinant of the compound's immunosuppressive action, while the macrocycle is primarily responsible for cyclophilin binding. researchgate.netsci-hub.senih.gov
Initial studies involving the selective oxidative cleavage of the exocyclic double bond at C26-C27 of this compound yielded a macrocyclic fragment that, while retaining a strong affinity for cyclophilin A, lost its immunosuppressive activity. researchgate.netacs.org This finding underscored the essential role of the spirolactam in mediating the immunosuppressive effects. researchgate.net Further research has focused on creating analogues with more subtle modifications to fine-tune these properties.
One notable analogue, SfA-mc, was developed by functionalizing the this compound macrocycle with a primary alcohol, effectively removing the complex spirolactam. biorxiv.org This analogue was found to retain its ability to bind to cyclophilins and induce the secretion of cyclophilin B (PPIB), a key cellular chaperone, from the endoplasmic reticulum. biorxiv.orgcloudfront.net However, SfA-mc exhibited reduced immunosuppressive activity compared to the parent compound. biorxiv.org This demonstrates that the induction of PPIB secretion can be decoupled from the full immunosuppressive effects of this compound, offering a pathway to develop non-immunosuppressive cyclophilin binders with potential therapeutic applications in other areas, such as fibrosis. biorxiv.orgcloudfront.net
Furthermore, the synthesis of Sanglifehrin B and its analogues has provided deeper insights. Sanglifehrin B, a natural analogue of this compound, differs in the structure of its spirolactam. sci-hub.senih.gov Biological evaluations revealed that while both this compound and B induce the homodimerization of cyclophilin A (CypA), only this compound promotes the formation of a ternary complex between CypA and inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). sci-hub.senih.gov This difference in higher-order protein complex formation, dictated by the spirolactam structure, likely contributes to their distinct biological activities. sci-hub.se The development of a 2-CF3 analogue of Sanglifehrin B demonstrated even higher anti-proliferative activity in Jurkat cells than the natural products, highlighting the potential to enhance specific biological activities through targeted modifications of the spirolactam. nih.gov
These studies collectively illustrate a clear strategy for tuning the immunosuppressive properties of this compound. By modifying or removing the spirolactam, it is possible to create analogues that retain high-affinity cyclophilin binding but have attenuated or altered immunosuppressive profiles. This approach not only helps to elucidate the complex mechanism of action of this compound but also paves the way for the design of novel therapeutics with more selective activities. nih.gov
Impact of Spirolactam and Macrocycle Variations on Target Engagement
The interaction of this compound with its biological targets is a complex interplay between its two major structural components: the 22-membered macrocycle and the unique spirolactam side chain. sci-hub.seacs.org Structure-activity relationship (SAR) studies have been instrumental in dissecting the specific roles of each part in target engagement, revealing a sophisticated mechanism of action.
The macrocyclic core of this compound is the primary determinant for binding to cyclophilins. researchgate.netnih.govacs.org This was unequivocally demonstrated by experiments where the spirolactam was cleaved off, resulting in a macrocyclic fragment that retained a high affinity for cyclophilin A, with an IC50 value of 29 ± 2.1 nM, which is comparable to that of the intact this compound (IC50 = 6.9 ± 0.9 nM). acs.orgnih.gov The macrocycle itself is a highly optimized structure, featuring an (E,E)-diene, a polypropionate segment, and an unusual tripeptide unit (Val-m-Tyr-piperazic acid) that together create a strong binding interface with the hydrophobic pocket of cyclophilin A. acs.orgnih.gov Modifications within this macrocyclic region, such as the elimination of the hydroxyl group on the meta-tyrosine residue, have been shown to cause a significant loss in both affinity for cyclophilin A and immunosuppressive activity. researchgate.net
In contrast, the spirolactam moiety is crucial for the subsequent biological effects that lead to immunosuppression. researchgate.netsci-hub.se While not essential for cyclophilin binding, the spirolactam is indispensable for the formation of a ternary complex with cyclophilin A and inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). nih.govjci.org This interaction is believed to be a key part of this compound's mechanism of immunosuppression, which is distinct from that of other cyclophilin-binding drugs like cyclosporin A that inhibit calcineurin. jci.orgresearchgate.netnih.gov The importance of the spirolactam in engaging IMPDH2 was highlighted by studies showing that its removal abrogates the formation of this ternary complex. researchgate.net
The distinct roles of the macrocycle and spirolactam are further illustrated by comparing this compound and Sanglifehrin B. These natural analogues share the same macrocycle but differ in their spirolactam structures. sci-hub.se This structural variance leads to different biological outcomes; while both induce homodimerization of cyclophilin A, only this compound facilitates the formation of the CypA-IMPDH2 complex. sci-hub.senih.gov This suggests that the specific stereochemistry and functionality of the spirolactam are critical for mediating interactions with secondary protein targets. The synthesis of novel spirolactam analogues has further illuminated its role, revealing that modifications at this position can modulate the antiproliferative activity of the compounds. sci-hub.senih.gov
| Compound Name | Modification | Impact on Cyclophilin Binding | Impact on Immunosuppressive Activity/Other Biological Effects |
| This compound (SFA) | None (Parent Compound) | High affinity (IC50 = 6.9 ± 0.9 nM for CypA) acs.orgnih.gov | Potent immunosuppressant; promotes CypA-IMPDH2 complex formation nih.govjci.org |
| Macrolide of SFA (Fragment 2) | Removal of spirolactam | Retains high affinity (IC50 = 29 ± 2.1 nM for CypA) acs.orgnih.gov | Loss of immunosuppressive activity researchgate.net |
| SfA-mc | Replacement of spirolactam with a primary alcohol | Retains cyclophilin binding biorxiv.org | Reduced immunosuppressive activity; induces PPIB secretion biorxiv.org |
| Sanglifehrin B | Natural analogue with a different spirolactam structure | Induces homodimerization of CypA sci-hub.senih.gov | Does not promote CypA-IMPDH2 complex formation sci-hub.senih.gov |
| 2-CF3 analogue of Sanglifehrin B | Modification at the C40 position of the spirolactam | Not specified | Higher anti-proliferative activity than SFA and SFB in Jurkat cells nih.gov |
| 61-deoxy octahydro SFA | Elimination of the hydroxyl group on the meta-tyrosine of the macrocycle | Substantial loss of affinity for PPIA researchgate.net | Substantial loss of immunosuppressive activity researchgate.net |
| Macrolide 16 | Close analogue of the SFA macrolide | Binds to the same hydrophobic pocket of CypA as CsA acs.orgnih.gov | Not specified |
Chemical Synthesis Methodologies for Sanglifehrin a and Its Derivatives
Convergent Total Synthesis Approaches
Convergent synthesis, a strategy wherein complex molecules are assembled from several individually prepared fragments, has been the dominant approach for the total synthesis of Sanglifehrin A. This methodology offers significant advantages in terms of efficiency and flexibility, allowing for the independent synthesis and refinement of key structural motifs before their final assembly. The first total synthesis of this compound, accomplished by K. C. Nicolaou and coworkers, utilized a convergent strategy, highlighting its efficacy in tackling complex natural products nih.govacs.orgelsevierpure.comacs.org.
The iodovinyl carboxylic acid fragment constitutes a critical building block in the convergent synthesis of this compound. The synthesis of this fragment is a multi-step process that establishes the correct stereochemistry and functionality required for subsequent coupling reactions. One enantioselective approach commences with known starting materials and employs a series of stereocontrolled reactions to install the requisite chiral centers. Key transformations in a representative synthesis include asymmetric reactions to set the stereochemistry of the hydroxyl and methyl groups. The vinyl iodide moiety is typically introduced towards the end of the sequence, often through a hydrozirconation-iodination protocol or other stereospecific olefination methods. The carboxylic acid functionality is usually protected during the synthesis and deprotected just prior to the coupling with the tripeptide fragment. The successful construction of this fragment is pivotal for the subsequent macrolactonization step acs.org.
The tripeptide fragment of this compound is composed of three amino acid residues: (S)-valine, (S)-m-hydroxyphenylalanine, and (3S)-piperazic acid. The synthesis of this segment requires careful control of stereochemistry and the use of appropriate protecting groups to prevent racemization and other side reactions during peptide bond formation.
The synthesis typically begins with the individual amino acid components, which are often commercially available or can be prepared using established methods. For instance, the unusual (S)-m-hydroxyphenylalanine can be synthesized using asymmetric phase-transfer catalysis to install the correct stereochemistry researchgate.net. Similarly, (3S)-piperazic acid derivatives can be prepared through stereoselective routes.
The coupling of the amino acids is achieved using standard peptide coupling reagents. Carbodiimide-based protocols are frequently employed for the formation of the peptide bonds acs.orgelsevierpure.comacs.org. A common strategy involves the sequential coupling of the amino acids, starting from the C-terminus. For example, Cbz-protected (S)-valine can be coupled to the amino group of a protected (S)-m-hydroxyphenylalanine derivative. The resulting dipeptide is then deprotected and coupled with the protected (3S)-piperazic acid to furnish the complete tripeptide fragment. The choice of protecting groups for the amino and carboxyl termini, as well as for the hydroxyl group of the phenylalanine residue, is critical to ensure compatibility with subsequent reaction conditions.
| Amino Acid Component | Key Synthetic Challenge | Representative Synthetic Method |
| (S)-Valine | Commercially available | Standard protection and coupling |
| (S)-m-Hydroxyphenylalanine | Enantioselective synthesis | Asymmetric phase-transfer catalysis |
| (3S)-Piperazic acid | Stereoselective synthesis of the cyclic hydrazine | Asymmetric synthesis from appropriate precursors |
The highly substituted spirolactam western sector represents the most structurally complex fragment of this compound, containing a dense array of stereogenic centers. Its construction is a significant undertaking that showcases the power of modern asymmetric synthesis methodologies. Convergent strategies have been developed to assemble this fragment from smaller, less complex precursors researchgate.net.
A key approach to the spirolactam involves the use of consecutive aldol reactions to build the carbon framework and set the numerous stereocenters with a high degree of control. For instance, a tin triflate-mediated aldol reaction can be used to generate a syn relationship between specific carbons, while the use of reagents like (+)-DIPCl can establish an anti relationship in a subsequent aldol condensation acs.org. These stereoselective transformations are crucial for obtaining the desired diastereomer.
The synthesis often begins with the construction of a key intermediate that contains a significant portion of the required stereocenters. This intermediate is then further elaborated through a series of functional group manipulations, including protections, deprotections, oxidations, and reductions. The final spirolactamization is typically achieved through an acid-mediated cyclization, which forms the characteristic spirocyclic core of this fragment. The successful synthesis of the spirolactam as a vinyl stannane derivative allows for its subsequent coupling to the macrocyclic precursor via a Stille reaction acs.org.
| Key Synthetic Transformation | Purpose | Reagents |
| Paterson's Aldol Methodology | Stereoselective formation of C-C bonds and setting of stereocenters | Chiral boron enolates |
| Tin Triflate-mediated Aldol Reaction | Generation of syn C36-C37 relationship | Tin(II) triflate |
| (+)-DIPCl-mediated Aldol Reaction | Setting of anti C33-C34 relationship | (+)-B-chlorodiisopinocampheylborane |
| Acid-mediated Spirolactamization | Formation of the spirolactam ring | Acid catalyst |
While Stille coupling and ring-closing metathesis have been successfully employed to form the 22-membered macrocycle of this compound, macrolactonization represents an alternative and effective strategy for this crucial ring-closing step acs.orgacs.orgresearchgate.net. In this approach, a linear precursor containing a terminal carboxylic acid and a hydroxyl group is cyclized to form the macrolactone.
In a convergent synthesis that utilizes this strategy, the iodovinyl carboxylic acid fragment is first coupled to the tripeptide fragment. The resulting linear precursor is then subjected to macrolactonization conditions. The success of this reaction is highly dependent on factors such as the choice of coupling reagent, solvent, and reaction concentration to favor the intramolecular cyclization over intermolecular oligomerization. The Yamaguchi esterification conditions, which involve the use of 2,4,6-trichlorobenzoyl chloride and DMAP, are a commonly used and effective method for macrolactonization in the synthesis of complex natural products. This key macrolactonization step forges the ester bond that closes the 22-membered ring, a pivotal moment in the total synthesis of this compound acs.org.
Key Bond-Forming Reactions
Spirolactamization Processes
The unique researchgate.netresearchgate.net-spirolactam portion of this compound is a defining structural feature and a key target for synthetic chemists. Access to this spirocyclic lactam has been achieved through a convergent assembly of a key pyranone intermediate, followed by a stereo-controlled spirocyclization. researchgate.netnih.gov One notable strategy involves an acid-mediated spirolactamization as a crucial step. This process creates the characteristic spirocyclic system of the molecule.
Palladium-Catalyzed Stille Cross-Coupling Reactions
Palladium-catalyzed Stille cross-coupling is a powerful and versatile carbon-carbon bond-forming reaction that has been instrumental in the total synthesis of this compound. wikipedia.orgthermofisher.com This reaction is typically employed to connect large, complex fragments of the molecule. In the synthesis of this compound, an intermolecular Stille coupling has been used to unite the spirolactam and macrocycle fragments. nih.gov Furthermore, a selective intramolecular Stille coupling was a key step in the construction of the macrocyclic unit in the first reported total synthesis. nih.gov The Stille reaction is valued for its mild reaction conditions and tolerance of a wide variety of functional groups, which is crucial when dealing with highly functionalized intermediates in natural product synthesis. orgsyn.orgjk-sci.com
| Reaction | Reactants | Catalyst/Reagents | Bond Formed | Reference |
| Intermolecular Stille Coupling | Spirolactam fragment, Macrocycle fragment | Palladium catalyst | C-C bond between the two fragments | nih.gov |
| Intramolecular Stille Coupling | Linear precursor of the macrocycle | Palladium catalyst | C-C bond to form the 22-membered ring | nih.gov |
Ring-Closing Metathesis for Macrocyclic Core Construction
Ring-closing metathesis (RCM) is another prominent strategy for the construction of the 22-membered macrocyclic core of this compound. wikipedia.orgmedwinpublishers.com RCM has proven to be a highly effective method for the formation of large rings, a task that can be challenging using traditional cyclization methods. drughunter.com In the synthesis of this compound and its analogues, RCM has been successfully employed to form the macrocycle. nih.govnih.gov For instance, the 22-membered macrocyclic core was synthesized by ring-closing metathesis in the presence of 2,6-bis(trifluoromethyl) benzeneboronic acid (BFBB). nih.gov The use of ruthenium-based catalysts is common in these transformations, offering good functional group tolerance and predictable reactivity. nih.gov
Stereoselective Fragment Synthesis
Paterson Aldol Reactions for Spirolactam Stereocontrol
The Paterson aldol reaction, a powerful method for asymmetric synthesis, has been pivotal in controlling the stereochemistry of the highly substituted spirolactam unit of this compound. nih.govelsevierpure.com This boron-mediated aldol reaction allows for the highly diastereoselective formation of β-hydroxy ketones, which are key intermediates in the construction of polyketide natural products. organicreactions.org The stereochemical outcome of the Paterson aldol reaction is predictable and can be controlled by the choice of chiral reagents and the enolate geometry. acs.org This level of control is essential for establishing the multiple stereocenters within the spirolactam fragment with high fidelity. ucla.edu
| Reaction Type | Key Feature | Application in this compound Synthesis | Reference |
| Paterson Aldol Reaction | High diastereoselectivity in β-hydroxy ketone formation | Stereocontrolled construction of the spirolactam unit | nih.govelsevierpure.com |
Stereoselective Construction of Polypropionate Fragments
The macrocyclic portion of this compound contains a short polypropionate fragment, characterized by a repeating pattern of methyl and hydroxyl groups with specific stereochemistry. acs.org The stereoselective synthesis of these polypropionate units is a common challenge in the synthesis of many natural products. researchgate.net Various asymmetric reactions are employed to construct these motifs, including diastereoselective aldol reactions and other methods for controlling the stereochemistry at multiple adjacent carbon atoms. The synthesis of the C13-C19 fragment of this compound, for example, has been achieved using a highly diastereoselective boron aldol reaction. thieme-connect.com
Degradation-Reassembly (Relay) Strategies in Total Synthesis
A degradation-reassembly strategy, also known as a relay synthesis, has been developed for this compound. acs.orgacs.org This approach involves the chemical degradation of the natural product into smaller, more manageable fragments, which are then used as advanced intermediates in a formal total synthesis. acs.org This strategy can be particularly useful for confirming the structure of a complex natural product and for developing efficient synthetic routes.
Synthesis of Novel Sanglifehrin Analogues
The complex structure of this compound (SFA) presents a formidable challenge to synthetic chemists, yet it also offers numerous opportunities for the creation of novel analogues with potentially improved therapeutic properties. The total synthesis of SFA has paved the way for the systematic exploration of its structure-activity relationships (SAR) through the generation of derivatives with modifications at specific positions and the creation of compound libraries for biological screening.
Derivatization at Specific Positions (e.g., C40)
The spirolactam moiety of this compound, with its multiple stereocenters and functional groups, is a key region for targeted derivatization. In particular, the C40 position has been a focus of synthetic efforts to explore its influence on biological activity.
Research has described a versatile strategy for the synthesis of this compound and B, which also enabled the preparation of additional analogues with variations at the C40 position of the spirolactam. researchgate.netresearchgate.net This approach involves the convergent assembly of fully-functionalized fragments, allowing for the introduction of diversity at a late stage of the synthesis.
One notable example is the synthesis of a 2-trifluoromethyl (2-CF3) analogue of Sanglifehrin B. researchgate.netresearchgate.netnih.gov The biological evaluation of this compound in Jurkat cells revealed that it possessed higher anti-proliferative activity than the natural products this compound and B. researchgate.netresearchgate.netnih.govresearchgate.net This finding underscores the potential for enhancing the potency of sanglifehrins through targeted modifications of the spirolactam domain.
The synthesis of these C40-modified analogues relies on the ability to construct the complex spirolactam core in a stereocontrolled manner. Key synthetic steps include a convergent assembly of a pyranone intermediate followed by a stereo-controlled spirocyclization. researchgate.netnih.gov The modified spirolactam fragment is then coupled with the macrocyclic core, often utilizing a Stille coupling reaction, to yield the final analogue. researchgate.netnih.gov
| Compound | Modification | Observed Biological Activity |
|---|---|---|
| This compound | Natural Product | Immunosuppressive activity, promotes CypA-IMPDH2 complexation. nih.gov |
| Sanglifehrin B | Natural Product | Immunosuppressive activity. nih.gov |
| 2-H analogue of Sanglifehrin B | Variation at C40 | Data on specific activity not detailed in the provided context. |
| 2-CF3 analogue of Sanglifehrin B | Variation at C40 | Higher anti-proliferative activity in Jurkat cells compared to this compound and B. nih.govresearchgate.net |
Generation of Libraries for Biological Screening
The development of convergent and flexible total syntheses of this compound has opened the door to the generation of analogue libraries for comprehensive biological screening. nih.gov These libraries are crucial for exploring the vast chemical space around the sanglifehrin scaffold and for identifying new compounds with desired biological profiles, such as enhanced potency, selectivity, or improved pharmacokinetic properties.
One of the key strategies for generating macrocyclic analogue libraries is the use of ring-closing metathesis (RCM). acs.orgnih.gov This powerful reaction allows for the efficient construction of the 22-membered macrocycle of sanglifehrin and its analogues. acs.orgnih.gov By varying the building blocks that constitute the macrocycle, a diverse range of analogues can be synthesized. This approach has been instrumental in understanding the structure-activity relationships of the macrocyclic portion of the molecule, which is known to be exclusively responsible for the interaction with cyclophilin A. acs.orgnih.gov
The synthesis of a library of macrocyclic analogues has been employed to probe the key functionalities required for high-affinity binding to cyclophilin A. acs.orgnih.gov These studies have revealed that the complex macrocyclic fragment of SFA is a highly optimized combination of an (E,E)-diene, a short polypropionate fragment, and an unusual tripeptide unit, all of which contribute to its strong affinity for cyclophilin A. acs.org
Furthermore, structural simplification of the this compound core has been a fruitful approach in the generation of novel cyclophilin inhibitors. acs.org For instance, replacing the C18–C21 diene unit with a styryl group led to potent compounds with a novel binding mode to cyclophilin A. acs.org This discovery allowed for further simplifications of the scaffold, providing new avenues for the design of orally bioavailable cyclophilin inhibitors. acs.org
The generation of these libraries often involves a modular synthetic approach, where different fragments of the molecule can be synthesized independently and then combined in various combinations. This combinatorial or parallel synthesis approach allows for the rapid generation of a large number of compounds for high-throughput screening.
| Methodology | Description | Application in Sanglifehrin Analogue Synthesis |
|---|---|---|
| Convergent Synthesis | Independent synthesis of key fragments followed by their assembly. | Enables late-stage diversification for the synthesis of analogues with modifications in the spirolactam or macrocyclic domains. researchgate.net |
| Ring-Closing Metathesis (RCM) | A powerful method for the formation of large rings. | Used for the efficient synthesis of the 22-membered macrocycle, allowing for the generation of a library of macrocyclic analogues. acs.orgnih.gov |
| Structural Simplification | Rational design and synthesis of analogues with less complex structures. | Led to the discovery of potent cyclophilin inhibitors with novel binding modes and improved drug-like properties. acs.org |
Preclinical Research Applications of Sanglifehrin a and Analogues
Evaluation of Immunosuppressive Effects in in vitro and ex vivo Models
The immunosuppressive properties of Sanglifehrin A are a cornerstone of its preclinical investigation. Unlike established immunosuppressants such as cyclosporin (B1163) A (CsA) and tacrolimus (B1663567) (FK506), which primarily inhibit calcineurin activity to block early T-cell activation, SFA operates through a distinct and later-stage mechanism of action. researchgate.net
T-cell and B-cell Proliferation Assays
In vitro studies have consistently demonstrated that this compound is a potent inhibitor of lymphocyte proliferation.
T-cell Proliferation: SFA effectively inhibits T-cell proliferation stimulated by alloantigens and mitogens. researchgate.net A key distinction from CsA is that SFA does not block the transcription or secretion of Interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation. researchgate.net Instead, SFA acts at a later stage, blocking the proliferative response of T-cells to IL-2 stimulation. researchgate.netnih.gov This mode of action is somewhat similar to rapamycin (B549165); however, SFA's downstream pathway is different, as it does not affect the phosphorylation or activity of the p70(s6k) kinase, a key target of rapamycin. nih.gov Research indicates that SFA blocks IL-2-dependent T-cell proliferation by arresting the cells in the G1 phase of the cell cycle. nih.gov This is achieved through the inhibition of cyclin E-cyclin-dependent kinase 2 (Cdk2) activity and the hyperphosphorylation of the retinoblastoma protein (Rb). nih.gov One study reported an IC₅₀ value of 200 nM for the inhibition of IL-2-induced T-cell proliferation. nih.gov
B-cell Proliferation: this compound also demonstrates inhibitory effects on the proliferation of B-cells activated by mitogens. researchgate.net However, its activity profile differs from that of rapamycin, as SFA does not impede antibody synthesis induced by CD154/IL-4. researchgate.net This suggests a selective mechanism of action on B-cell functions.
A synthetic analogue of Sanglifehrin B, the 2-CF₃ analogue, has shown even higher anti-proliferative activity than the natural SFA or Sanglifehrin B in Jurkat cells, a human T-lymphocyte cell line. biorxiv.org
Table 1: Inhibition of Lymphocyte Proliferation by this compound
| Cell Type | Stimulus | Effect of this compound | Mechanism of Action | IC₅₀ | Reference |
|---|---|---|---|---|---|
| T-cells | Alloantigen | Inhibition of proliferation | Acts at a later stage than CsA | Not specified | researchgate.net |
| T-cells | IL-2 | Inhibition of proliferation | G1 cell cycle arrest; Inhibition of cyclin E-Cdk2 | 200 nM | nih.gov |
| B-cells | Mitogen | Inhibition of proliferation | Distinct from rapamycin; No effect on Ab synthesis | Not specified | researchgate.net |
Antiviral Activity Studies in Preclinical Models
The discovery that host cyclophilins are co-opted by various viruses for their replication has led to the investigation of cyclophilin inhibitors like this compound as potential antiviral agents. nih.gov
Inhibition of Hepatitis C Virus (HCV) Replication
Preclinical studies have established that sanglifehrins are potent inhibitors of Hepatitis C Virus (HCV) replication. nih.gov The mechanism of action is centered on the disruption of the essential interaction between the HCV nonstructural protein 5A (NS5A) and host cyclophilins, particularly cyclophilin A (CypA) and cyclophilin B (CypB). researchgate.netplos.org This interaction is critical for the proper function of the viral replication complex.
In vitro assays using HCV subgenomic replicon systems demonstrated that SFA and its analogues, Sanglifehrin B (SfB) and Sanglifehrin D (SfD), effectively suppress HCV genotype 1b replication. nih.govresearchgate.net In these systems, sanglifehrins were often more potent than cyclosporin A at inhibiting both the peptidyl-prolyl isomerase (PPIase) activity of cyclophilins and the formation of the Cyp-NS5A complex. nih.gov For example, in a Huh 9-13 cell line containing an HCV replicon, SFA showed an effective concentration (EC₅₀) of 19 nM, significantly more potent than CsA's EC₅₀ of 415 nM in the same assay. nih.gov
A non-immunosuppressive sanglifehrin analogue, NV556, was shown to effectively inhibit HCV replication in vitro and drastically reduce HCV blood levels in HCV-infected humanized-liver mice. nih.gov This demonstrates the in vivo potential of sanglifehrin analogues as anti-HCV agents. nih.gov
Table 3: Anti-HCV Activity of Sanglifehrins
| Compound | Assay System | Target | Potency (EC₅₀) | Reference |
|---|---|---|---|---|
| This compound | Huh 9-13 replicon (1b) | HCV Replication | 19 nM | nih.gov |
| This compound | Huh 5-2 replicon (1b) | HCV Replication | 320 nM | nih.gov |
| Sanglifehrin B | Huh 5-2 replicon (1b) | HCV Replication | 71 nM | researchgate.net |
Activity Against Other Viral Infections (e.g., HIV-1)
The antiviral activity of sanglifehrins extends to the Human Immunodeficiency Virus-1 (HIV-1). The replication of HIV-1 is known to be facilitated by the interaction between the viral capsid (CA) protein and the host's cyclophilin A (CypA). asm.orgasm.org This interaction is thought to protect the viral core from host restriction factors.
Pharmacological disruption of the CA-CypA interaction using non-immunosuppressive derivatives of this compound has been shown to decrease HIV-1 transduction efficiency in primary CD4+ T cells. nih.gov The mechanism involves blocking the CA-CypA interaction, which exposes the viral capsid to restriction by the host factor TRIM5α, thereby inhibiting the virus. nih.govresearchgate.net This suggests that by preventing CypA from "shielding" the HIV-1 capsid, sanglifehrin-based compounds can enhance the cell's intrinsic antiviral defenses. nih.gov
Anti-fibrotic Potential in Preclinical Models
Recent research has unveiled a potent anti-fibrotic activity of this compound, opening a new avenue for its therapeutic application. nih.govjci.org Fibrosis is characterized by the excessive deposition of extracellular matrix proteins, particularly collagen, leading to organ damage. jci.org
Studies have identified the endoplasmic reticulum-resident protein cyclophilin B (CypB) as a primary cellular target of SFA in the context of fibrosis. nih.govjci.org CypB is a crucial component of the collagen prolyl 3-hydroxylation complex, which is essential for the proper folding and synthesis of procollagen. nih.gov
SFA demonstrates a unique mechanism of action: it binds to CypB and induces its secretion from the endoplasmic reticulum. biorxiv.orgresearchgate.net This prevents TGF-β1-activated myofibroblasts—the primary collagen-producing cells—from effectively synthesizing and secreting type I collagen. nih.govresearchgate.net Importantly, this action does not induce broader endoplasmic reticulum stress and is independent of TGF-β1 signaling pathways. jci.orgnih.gov
The anti-fibrotic efficacy of SFA has been validated in preclinical in vivo models. In a well-established mouse model where fibrosis is induced by bleomycin, therapeutic administration of SFA was shown to mitigate the development of both skin and lung fibrosis. jci.orgnih.gov Furthermore, ex vivo studies using precision-cut lung slices from patients with idiopathic pulmonary fibrosis (IPF) confirmed that SFA reduces collagen type I secretion. nih.govnih.gov These findings provide strong preclinical evidence for SFA as a potential anti-fibrotic agent by directly targeting collagen synthesis via modulation of cyclophilin B. nih.govjci.org
Table 4: Anti-fibrotic Activity of this compound
| Model System | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Human Lung Fibroblasts (IMR-90) | Inhibited TGF-β1-induced collagen type I secretion. | Induces secretion of cyclophilin B (PPIB). | jci.orgnih.gov |
| Bleomycin-induced mouse model | Reduced skin and lung fibrosis. | Inhibited collagen synthesis from fibrotic fibroblasts. | jci.orgnih.gov |
Mitigation of Multi-organ Fibrosis in Animal Models
Preclinical studies have demonstrated the potential of this compound (SfA) in mitigating fibrosis across multiple organs. In well-established mouse models of fibrosis induced by bleomycin, therapeutic administration of SfA has been shown to significantly reduce the pathological hallmarks of the disease in both the skin and lungs. biorxiv.orgnih.govnih.govresearchgate.net Research indicates that SfA exerts its anti-fibrotic effects by targeting the collagen chaperone cyclophilin B (PPIB). biorxiv.orgnih.govnih.govnih.gov The binding of SfA to PPIB within the endoplasmic reticulum leads to the secretion of PPIB into the extracellular space. biorxiv.orgnih.gov This action effectively disrupts the proper folding and synthesis of collagen by activated myofibroblasts, which are key drivers of fibrosis. biorxiv.orgnih.gov
Histological analysis of tissues from these animal models confirms a reduction in fibrosis. For instance, in a bleomycin-induced lung fibrosis model, mice treated with SfA showed a significant decrease in fibrosis as assessed by picrosirius red staining, which visualizes collagen deposition. biorxiv.org Similarly, in the context of skin fibrosis, SfA treatment has been observed to reduce established fibrosis. biorxiv.org These findings from in vivo preclinical models provide a strong rationale for the potential therapeutic application of SfA in treating fibrotic diseases. nih.govnih.gov
Inhibition of Collagen Synthesis in Fibrotic Fibroblasts
The anti-fibrotic activity of this compound is fundamentally linked to its ability to inhibit collagen synthesis in fibrotic fibroblasts. biorxiv.orgnih.govnih.govnih.gov Pathological fibrosis is characterized by the excessive deposition of extracellular matrix components, with collagen type I being a primary constituent. nih.gov SfA has been identified to specifically target and inhibit the function of cyclophilin B (PPIB), a critical chaperone protein involved in the folding of pro-collagen. nih.govnih.govresearchgate.netbiorxiv.org
Mechanistically, SfA induces the secretion of PPIB from the endoplasmic reticulum, thereby depleting the intracellular pool of this essential chaperone. biorxiv.orgnih.govnih.gov This disruption of PPIB function prevents the proper folding of the pro-collagen triple helix, a rate-limiting step in collagen synthesis. nih.gov Consequently, the synthesis and secretion of collagen type I by activated myofibroblasts are significantly reduced. nih.govresearchgate.net It is noteworthy that SfA achieves this without affecting the upstream pro-fibrotic signaling pathways such as TGF-β1/SMAD signaling or the contractility of myofibroblasts, indicating a specific mechanism of action on collagen production. biorxiv.orgnih.gov These findings have been consistently observed in studies using fibrotic fibroblasts from both animal models and human patients with idiopathic pulmonary fibrosis (IPF). biorxiv.orgnih.gov
Table 1: Effect of this compound on Collagen Synthesis in Fibrotic Models
| Model System | Key Finding | Reference |
|---|---|---|
| Bleomycin-induced mouse model of skin and lung fibrosis | Therapeutic administration of SfA significantly reduced histological measures of fibrosis. | biorxiv.org |
| TGF-β1-activated human lung fibroblasts | SfA inhibits collagen type I secretion by inducing the secretion of cyclophilin B. | biorxiv.orgnih.gov |
| Fibroblasts from patients with Idiopathic Pulmonary Fibrosis (IPF) | SfA treatment reduced collagen secretion. | biorxiv.orgnih.gov |
| Precision-cut lung slices (PCLSs) from IPF patients | SfA treatment reduced collagen type I levels in the supernatant. | biorxiv.orgresearchgate.net |
Cardioprotective Research in Ischemia-Reperfusion Models
This compound has demonstrated significant cardioprotective effects in preclinical models of ischemia-reperfusion (I/R) injury. nih.govstaffs.ac.uk I/R injury is a complex phenomenon that leads to tissue damage upon the restoration of blood flow to an ischemic area. One of the key mechanisms implicated in this process is the opening of the mitochondrial permeability transition pore (MPTP), which can lead to cell death. nih.gov
Research using Langendorff perfused rat hearts has shown that SfA, similar to the well-known MPTP inhibitor Cyclosporin A (CsA), can protect the heart from I/R injury. nih.govstaffs.ac.uk SfA is a potent inhibitor of the MPTP, and its inhibitory action is maintained even after extensive washing of the mitochondria, suggesting a strong and stable interaction. nih.govstaffs.ac.uk A crucial advantage of SfA over CsA is that it does not inhibit calcineurin activity, an action of CsA that leads to immunosuppression. nih.govresearchgate.net This suggests that SfA could be a more desirable therapeutic agent for protecting tissues from ischemic damage without the associated immunosuppressive side effects. nih.gov
Reduction of Necrotic Damage Markers
In addition to improving functional recovery, this compound has been shown to reduce markers of necrotic cell death in the heart following ischemia-reperfusion. nih.govstaffs.ac.uk A common marker for cellular damage is the release of the enzyme lactate (B86563) dehydrogenase (LDH) from damaged cells into the surrounding fluid. nih.gov In studies with perfused rat hearts, the release of LDH during the reperfusion phase was greatly reduced in hearts treated with SfA compared to controls. nih.gov This reduction in LDH release provides direct evidence that SfA protects cardiac cells from necrosis induced by the stress of ischemia and reperfusion. nih.govstaffs.ac.uk
Table 2: Cardioprotective Effects of this compound in Ischemia-Reperfusion Model
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Left Ventricular Developed Pressure (LVDP) | Significantly improved recovery in SfA-treated hearts post-ischemia. | Preservation of cardiac contractile function. | nih.govstaffs.ac.uk |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Significantly lower in SfA-treated hearts post-ischemia. | Improved diastolic function and reduced cardiac stiffness. | staffs.ac.uk |
| Lactate Dehydrogenase (LDH) Release | Greatly reduced in SfA-treated hearts during reperfusion. | Inhibition of necrotic cell death. | nih.gov |
Development of Non-Immunosuppressive Cyclophilin Inhibitors
The immunosuppressive properties of natural products like this compound and Cyclosporin A, while beneficial in transplantation medicine, can be a limitation for other therapeutic applications. nih.govacs.org This has driven research into the development of non-immunosuppressive analogues that retain the ability to inhibit cyclophilins. nih.govacs.org Cyclophilins are a family of enzymes involved in various cellular processes, and their inhibition has shown potential in treating a range of diseases, including viral infections and fibrosis. nih.govacs.org The sanglifehrin scaffold has emerged as a promising starting point for the rational design of these novel inhibitors. nih.govnih.gov
Rational Design and Synthesis of Modified Sanglifehrin Scaffolds
The complex structure of this compound, which includes a 22-membered macrocycle and a unique spirolactam side chain, offers multiple points for chemical modification. acs.org Structure-activity relationship (SAR) studies have been crucial in identifying the parts of the molecule essential for cyclophilin binding and those responsible for its immunosuppressive effects. acs.org Degradation studies have shown that the macrocyclic portion of SfA is primarily responsible for its high-affinity binding to cyclophilin A. acs.org
This knowledge has enabled the rational design and synthesis of modified sanglifehrin scaffolds. nih.gov By altering specific functional groups on the macrocycle or modifying the spirolactam, researchers have successfully created analogues with reduced immunosuppressive properties while maintaining potent cyclophilin inhibition. nih.gov For instance, certain modifications have led to compounds that are being investigated for their anti-fibrotic and antiviral activities, separate from their immunomodulatory effects. biorxiv.orgnih.gov The goal of this synthetic effort is to develop new therapeutic agents that can harness the beneficial effects of cyclophilin inhibition for a wider range of diseases without the unwanted side effect of immunosuppression. nih.govacs.org
Preclinical Assessment of Separable Biological Activities
Preclinical research has been pivotal in dissecting the distinct biological activities of this compound (SfA) and its analogues. These investigations have revealed that the various pharmacological effects of sanglifehrins, such as immunosuppression, antiviral activity, and anti-fibrotic effects, can be separated and are not always interdependent. This separation is largely attributed to the unique modular structure of the sanglifehrin molecule, which consists of a 22-membered macrocyclic core responsible for cyclophilin binding and a distinctive spirobicyclic lactam moiety that contributes to its diverse biological actions.
The immunosuppressive activity of this compound is well-documented, although it operates through a mechanism distinct from that of cyclosporin A (CsA). researchgate.netnih.gov Unlike CsA, the immunosuppressive effect of SfA is not mediated by the inhibition of calcineurin. nih.gov Instead, SfA inhibits T-cell proliferation induced by interleukin-2 (IL-2) and blocks the cell cycle at the G1 phase. nih.govnih.gov Research has shown that while the macrocyclic portion of SfA is essential for binding to cyclophilin A, the spirolactam moiety plays a crucial role in its full immunosuppressive capacity. nih.gov
Studies on naturally occurring analogues of SfA, such as Sanglifehrin B (SfB), Sanglifehrin C (SfC), and Sanglifehrin D (SfD), have demonstrated variations in their biological activities. For instance, SfB has been shown to be a more potent inhibitor of the peptidyl-prolyl isomerase (PPIase) activity of cyclophilins A, B, and D compared to SfA and CsA. nih.gov This enhanced PPIase inhibition correlates with a more potent ability to disrupt the interaction between cyclophilin A and the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a key interaction for viral replication. nih.gov This suggests a potential for developing sanglifehrin analogues with potent antiviral activity but reduced immunosuppression.
The concept of separating the immunosuppressive effects from other therapeutic actions is further supported by the development of synthetic analogues. A notable example is a macrocycle analogue of this compound (SfA-mc), which lacks the spirolactam portion. This analogue has been instrumental in demonstrating that the anti-fibrotic effects of sanglifehrins can be uncoupled from their immunosuppressive properties. nih.gov While SfA itself shows anti-fibrotic activity by inducing the secretion of the collagen chaperone cyclophilin B, studies with SfA-mc suggest that this effect can be retained even with reduced immunosuppressive potential. nih.gov
Furthermore, non-immunosuppressive sanglifehrin analogues have been developed with the specific aim of harnessing their antiviral or anti-fibrotic capabilities. One such analogue, NV556, has shown potent anti-HCV activity both in vitro and in vivo in humanized-liver mouse models, without causing significant immunosuppression. nih.gov This highlights the feasibility of modifying the sanglifehrin scaffold to create derivatives with selective biological activities, opening avenues for therapeutic applications beyond immunosuppression.
The following data tables summarize the preclinical findings on the separable biological activities of this compound and its analogues.
Table 1: Comparative Biological Activities of Natural Sanglifehrins and Cyclosporin A
| Compound | Immunosuppression (MLR, IC50) | Cyclophilin A Binding (IC50) | Anti-HCV Activity (Replicon EC50) |
|---|---|---|---|
| This compound (SfA) | 70 nM acs.org | 6.9 nM nih.gov | 19-320 nM nih.gov |
| Sanglifehrin B (SfB) | Not explicitly quantified | More potent than SfA | 70-160 nM nih.gov |
| Sanglifehrin C (SfC) | Not explicitly quantified | Less potent than SfA/SfB | Not explicitly quantified |
| Sanglifehrin D (SfD) | Not explicitly quantified | Less potent than SfA/SfB | Not explicitly quantified |
| Cyclosporin A (CsA) | 10 nM acs.org | ~140-200 nM nih.gov | 306-415 nM nih.gov |
Table 2: Separation of Activities in this compound Analogues
| Compound/Analogue | Key Structural Feature | Primary Biological Activity Profile |
|---|---|---|
| This compound (SfA) | Intact macrocycle and spirolactam | Immunosuppressive, Antiviral, Anti-fibrotic |
| This compound macrocycle (SfA-mc) | Lacks the spirolactam moiety | Retains anti-fibrotic potential with reduced immunosuppression nih.gov |
| NV556 | Non-immunosuppressive synthetic analogue | Potent anti-HCV and anti-fibrotic activity nih.gov |
| 2-CF3 analogue of Sanglifehrin B | Modification at the C40 position of the spirolactam | Higher anti-proliferative activity than SfA and SfB nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound (SfA) |
| Sanglifehrin B (SfB) |
| Sanglifehrin C (SfC) |
| Sanglifehrin D (SfD) |
| Cyclosporin A (CsA) |
| This compound macrocycle (SfA-mc) |
| NV556 |
| 2-CF3 analogue of Sanglifehrin B |
| FK506 |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for studying Sanglifehrin A's mechanism of action in binding cyclophilin A (CYPA)?
- Answer : To investigate this compound-CYPA interactions, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Structural studies should employ X-ray crystallography or cryo-EM to resolve ternary complexes (e.g., CYPA:this compound:KRAS G12C). Ensure reproducibility by detailing buffer conditions, protein purification protocols, and statistical validation of binding constants .
Q. What structural features of this compound are critical for its biological activity?
- Answer : The macrocyclic core of this compound facilitates high-affinity CYPA binding through hydrophobic interactions and hydrogen bonding. Key functional groups include the phenol hydroxyl and amide moieties, which stabilize protein-ligand contacts. Structural analogs lacking these groups show reduced potency, as demonstrated in mutagenesis and SAR studies .
Q. Which in vitro assays are most reliable for assessing this compound's effects on mitochondrial permeability transition pores (mPTP)?
- Answer : Monitor mPTP opening using calcium-induced mitochondrial swelling assays (measured via light scattering at 520 nm). Include controls for compound solubility and mitochondrial integrity. Validate results with parallel assays like cytochrome c release or membrane potential measurements (e.g., JC-1 staining). Data should be normalized to protein content and statistically analyzed (e.g., ANOVA with post-hoc tests) .
Advanced Research Questions
Q. How can researchers design this compound-derived compounds to target KRAS-CYPA complexes in oncogenic signaling?
- Answer : Integrate fragment-based drug design by retaining the CYPA-binding macrocycle (blue region in this compound) and appending covalent warheads (e.g., acrylamide) to target KRAS G12C. Use ternary complex crystal structures (e.g., CYPA:Compound 1:KRAS G12C) to guide linker optimization. Validate binding kinetics via SPR and cellular efficacy in KRAS-driven cancer models .
Q. How should contradictory data on this compound's effects in different mitochondrial models be resolved?
- Answer : Address discrepancies by standardizing experimental conditions (e.g., mitochondrial isolation protocols, calcium concentrations) and including negative controls (e.g., cyclosporin A for mPTP inhibition). Cross-validate using orthogonal methods, such as fluorescence-based calcium flux assays. Transparently report outliers and statistical power in publications to enable meta-analysis .
Q. What challenges arise in the total synthesis of this compound, and how do they impact analog development?
- Answer : The 22-membered macrocycle and stereochemical complexity of this compound require multi-step syntheses with strategic bond disconnections (e.g., retro-Diels-Alder). Key hurdles include regioselective functionalization and macrocyclization efficiency. Use biomimetic approaches or late-stage diversification to streamline analog synthesis, as demonstrated in studies achieving nanomolar CYPA binding .
Q. What strategies optimize this compound derivatives for enhanced CYPA-KRAS ternary complex formation?
- Answer : Employ structure-guided optimization by modifying the linker region to improve CYPA-KRAS interface contacts. For example, replacing the phenolic hydroxyl with an indole moiety reduces hydrogen-bond donor count while maintaining hydrophobic interactions. Validate using molecular dynamics simulations and cellular co-immunoprecipitation assays .
Q. How can researchers validate the functional relevance of this compound-induced ternary complexes in cellular models?
- Answer : Use CRISPR-mediated CYPA knockout or knockdown models to confirm target specificity. Assess downstream KRAS signaling (e.g., RAF/MEK/ERK phosphorylation) via Western blot. Combine with proximity ligation assays (PLA) to visualize ternary complex formation in situ. Include dose-response curves and time-course experiments to establish causality .
Methodological Considerations
- Data Integrity : Organize raw data (e.g., SPR sensorgrams, mitochondrial swelling kinetics) in supplementary materials with metadata for reproducibility .
- Statistical Reporting : Adhere to NIH guidelines for preclinical studies, including power analysis and correction for multiple comparisons .
- Synthesis Protocols : Detail reaction conditions, purification methods, and spectroscopic data (e.g., NMR, HRMS) for novel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
